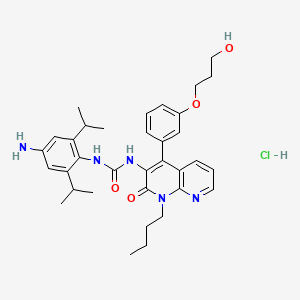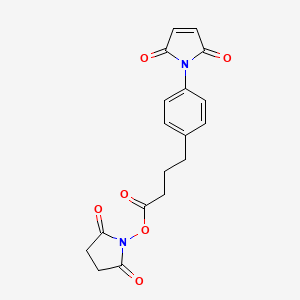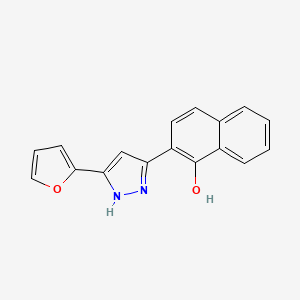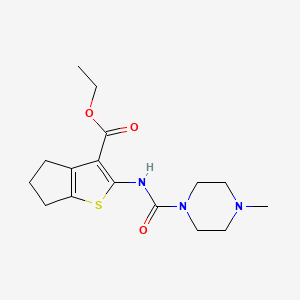
Natriumphenylbutyrat
Übersicht
Beschreibung
Natriumphenylbutyrat ist ein Natriumsalz einer aromatischen Fettsäure, genauer gesagt der 4-Phenylbuttersäure. Es wird üblicherweise zur Behandlung von Harnstoffzyklusstörungen eingesetzt, bei denen es sich um genetische Erkrankungen handelt, die zur Ansammlung von Stickstoffabfall im Blut als Ammoniak führen . This compound ist auch für seine Rolle als Histon-Deacetylase-Inhibitor und chemischer Chaperon bekannt, was es zu einem Forschungsobjekt in verschiedenen medizinischen und wissenschaftlichen Bereichen macht .
Wissenschaftliche Forschungsanwendungen
Natriumphenylbutyrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung :
Chemie: Als Reagenz in der organischen Synthese und als chemisches Chaperon verwendet.
Biologie: Für seine Rolle bei der Proteinfaltung und als Histon-Deacetylase-Inhibitor untersucht.
Medizin: Zur Behandlung von Harnstoffzyklusstörungen, amyotropher Lateralsklerose (ALS) eingesetzt und für sein Potenzial in der Krebstherapie und Mukoviszidose untersucht.
Industrie: Bei der Herstellung von Arzneimitteln und als Stabilisator in verschiedenen Formulierungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung über mehrere Mechanismen :
Histon-Deacetylase-Inhibition: Es hemmt Histon-Deacetylasen, was zu Veränderungen der Genexpression führt.
Chemisches Chaperon: Hilft Proteinen, ihre normale Konformation zu erhalten, wodurch Aggregation und Zelltod verhindert werden.
Stoffwechselweg: Es wird zu Phenylacetat metabolisiert, das mit Glutamin zu Phenylacetylglutamin konjugiert, wodurch die Ausscheidung von überschüssigem Stickstoff erleichtert wird.
Wirkmechanismus
Target of Action
Sodium phenylbutyrate primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression regulation .
Mode of Action
Sodium phenylbutyrate is a HDAC inhibitor . It alters gene expression by keeping histones in the acetylated form . Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .
Biochemical Pathways
Sodium phenylbutyrate affects multiple biochemical pathways. It suppresses both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . It also inhibits protein isoprenylation and depletes plasma glutamine . Furthermore, it increases the production of fetal hemoglobin through transcriptional activation of the γ-globin gene .
Pharmacokinetics
Sodium phenylbutyrate is a pro-drug that is rapidly metabolized to phenylacetate
Result of Action
The molecular and cellular effects of sodium phenylbutyrate’s action are diverse. It inhibits cell proliferation, invasion, and migration, and induces apoptosis in certain cells . It also has anti-apoptotic, anti-inflammatory, antioxidant, and protective effects in certain conditions . For example, it has been shown to promote axonal regeneration and remyelination following nerve transection injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium phenylbutyrate. For instance, it has been shown that sodium phenylbutyrate can suppress both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . .
Biochemische Analyse
Biochemical Properties
Sodium phenylbutyrate is rapidly metabolized to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and proteins, and the nature of these interactions is primarily metabolic, facilitating the excretion of excess nitrogen .
Cellular Effects
Sodium phenylbutyrate has shown efficacy in several animal studies . It has been reported to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It also inhibits Schwann cell inflammation via HDAC and NFκB to promote axonal regeneration and remyelination .
Molecular Mechanism
Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The half-life of Sodium phenylbutyrate is 0.8 hours, and for its metabolite phenylacetate, it is between 1.15-1.29 hours . It is excreted in urine (80-100%) as phenylacetylglutamine . The stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies are yet to be fully characterized.
Dosage Effects in Animal Models
Sodium phenylbutyrate has shown efficacy in several animal studies . Potential side effects may limit its use for certain conditions . The effects of the product vary with different dosages in animal models .
Metabolic Pathways
Sodium phenylbutyrate is metabolized in the liver and kidneys to phenylacetic acid . Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine . This process involves various enzymes and cofactors .
Transport and Distribution
Sodium phenylbutyrate is taken orally or by nasogastric intubation as a tablet or powder
Subcellular Localization
The subcellular localization of Sodium phenylbutyrate and any effects on its activity or function are yet to be fully characterized. It has been reported to be a weak HDAC class I inhibitor and a small molecular chaperone .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Natriumphenylbutyrat umfasst typischerweise die Reinigung von 4-Phenylbuttersäure, gefolgt von ihrer Reaktion mit einem Natriumreagenz. Der Prozess kann wie folgt zusammengefasst werden :
Reinigung von 4-Phenylbuttersäure: Industrielle 4-Phenylbuttersäure wird in alkoholischen Lösungsmitteln unter der Katalyse eines Alkali- oder Säurekatalysators umgesetzt. Dieser Schritt beinhaltet die Hydrolyse, um gereinigte 4-Phenylbuttersäure zu erhalten.
Herstellung von this compound: Die gereinigte 4-Phenylbuttersäure wird dann mit einem Natriumreagenz wie Natriumhydroxid umgesetzt, um this compound zu bilden. Die Reaktion wird typischerweise in Wasser oder einem organischen Lösungsmittel durchgeführt.
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von this compound ähnlichen Schritten, jedoch in größerem Maßstab. Die Verwendung von Alkoholen wie Methanol oder Ethanol als Lösungsmittel macht den Prozess umweltfreundlicher. Das Endprodukt wird mit hoher Reinheit erhalten, die häufig 99,5% übersteigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natriumphenylbutyrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Phenylessigsäure zu bilden.
Reduktion: Reduktionsreaktionen können es zurück in 4-Phenylbuttersäure umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen das Natriumion durch andere Kationen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Reaktionen mit anderen Salzen oder Säuren können die Substitution ermöglichen.
Hauptprodukte
Phenylessigsäure: Durch Oxidation gebildet.
4-Phenylbuttersäure: Durch Reduktion gebildet.
Verschiedene Salze: Durch Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Natriumphenylbutyrat ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es sowohl als Histon-Deacetylase-Inhibitor als auch als chemisches Chaperon wirkt . Zu ähnlichen Verbindungen gehören:
Phenylessigsäure: Ein Metabolit von this compound mit ähnlichen Eigenschaften.
Buttersäure: Eine weitere Fettsäure mit Histon-Deacetylase-hemmender Aktivität.
Valproinsäure: Eine Verbindung mit ähnlichen therapeutischen Anwendungen, aber unterschiedlicher chemischer Struktur.
Schlussfolgerung
This compound ist eine vielseitige Verbindung mit bedeutenden Anwendungen in Medizin, Chemie und Biologie. Seine einzigartigen Eigenschaften und Wirkmechanismen machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei therapeutischen Interventionen.
Eigenschaften
CAS-Nummer |
1716-12-7 |
|---|---|
Molekularformel |
C10H12NaO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
sodium;4-phenylbutanoate |
InChI |
InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12); |
InChI-Schlüssel |
SMWRDNDNSFPORN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)O.[Na] |
Aussehen |
Solid powder |
| 1716-12-7 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1821-12-1 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-phenylbutyrate 4-phenylbutyric acid 4-phenylbutyric acid, calcium salt 4-phenylbutyric acid, sodium salt Ammonaps Buphenyl sodium 4-phenylbutanoate sodium 4-phenylbutyrate sodium phenylbutyrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Sodium phenylbutyrate?
A1: Sodium phenylbutyrate (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]
Q2: What are some of the downstream effects of NaPB's HDAC inhibition?
A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:
- Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
- Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
- Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
- Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]
Q3: Does NaPB interact with other cellular targets besides HDACs?
A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:
- Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
- Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
- Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []
Q4: What is the molecular formula and weight of Sodium phenylbutyrate?
A4: The molecular formula for Sodium phenylbutyrate is C10H11O2Na, and its molecular weight is 186.18 g/mol. []
Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of Sodium phenylbutyrate?
A5: Yes, several strategies have been explored to enhance Sodium phenylbutyrate's formulation, including:
- Taste-masked formulations: Sodium phenylbutyrate has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like Sodium phenylbutyrate granules have been developed. []
- Co-formulation with other drugs: In the case of the drug AMX0035, Sodium phenylbutyrate is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]
Q6: What is the primary route of administration for Sodium phenylbutyrate?
A9: Sodium phenylbutyrate is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]
Q7: What are the primary metabolic pathways of Sodium phenylbutyrate?
A10: Upon ingestion, Sodium phenylbutyrate is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]
Q8: Are there age-related differences in the pharmacokinetics of Sodium phenylbutyrate?
A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []
Q9: What types of in vitro studies have been conducted with Sodium phenylbutyrate?
A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:
- MTT assays: To assess cell viability and proliferation. [, , , , , , ]
- Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
- Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]
Q10: What are some of the key findings from in vitro studies on the anticancer effects of Sodium phenylbutyrate?
A10: In vitro studies have demonstrated that NaPB can:
- Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
- Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
- Trigger apoptosis in cancer cells. [, , ]
- Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]
Q11: What animal models have been used to study the effects of Sodium phenylbutyrate?
A11: Sodium phenylbutyrate's therapeutic potential has been explored in various animal models, including:
- Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
- Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]
Q12: What are some of the key findings from in vivo studies on the therapeutic effects of Sodium phenylbutyrate?
A12: Animal studies have shown that NaPB can:
- Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
- Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
- Lower plasma ammonia levels in models of urea cycle disorders. [, ]
Q13: What clinical trials have been conducted with Sodium phenylbutyrate?
A13: Sodium phenylbutyrate has been investigated in clinical trials for various conditions, including:
- Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
- Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
- Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []
Q14: Are there known mechanisms of resistance to Sodium phenylbutyrate?
A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:
Q15: Have there been any specific drug delivery strategies explored to improve the targeting of Sodium phenylbutyrate to specific tissues or cells?
A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:
Q16: Has Sodium phenylbutyrate been investigated for its potential to induce an immune response?
A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.
Q17: What analytical methods are commonly used to characterize and quantify Sodium phenylbutyrate?
A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


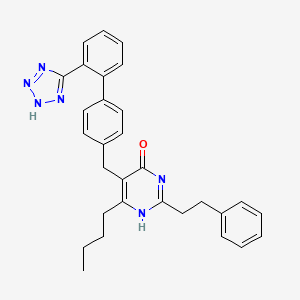



![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

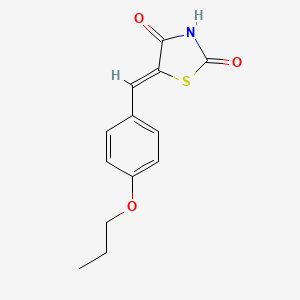
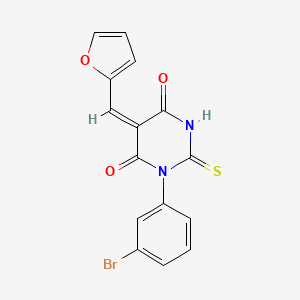
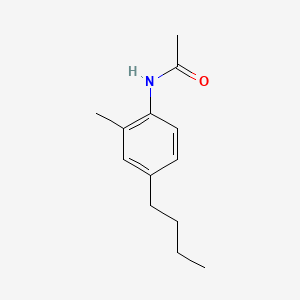
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
